molecular formula C13H19N3O2 B2559926 (E)-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)but-2-enamide CAS No. 1706508-34-0

(E)-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)but-2-enamide

Cat. No.: B2559926
CAS No.: 1706508-34-0
M. Wt: 249.314
InChI Key: FMRBRNBDBRVHQL-NSCUHMNNSA-N
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Description

(E)-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)but-2-enamide is a synthetic organic compound that features a pyrazole ring, a tetrahydropyran moiety, and a butenamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E)-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)but-2-enamide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Introduction of the Tetrahydropyran Moiety: The tetrahydropyran group can be introduced via a nucleophilic substitution reaction using a suitable tetrahydropyran derivative.

    Formation of the Butenamide Group: The final step involves the formation of the butenamide group through a condensation reaction between the pyrazole derivative and an appropriate butenoic acid derivative.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring or the butenamide group, using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed on the butenamide group or the pyrazole ring using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The tetrahydropyran moiety can undergo nucleophilic substitution reactions with various nucleophiles under suitable conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles such as amines, alcohols, or thiols, often in the presence of a base or acid catalyst.

Major Products Formed:

    Oxidation: Oxidized derivatives of the pyrazole ring or butenamide group.

    Reduction: Reduced derivatives of the butenamide group or pyrazole ring.

    Substitution: Substituted derivatives of the tetrahydropyran moiety.

Scientific Research Applications

(E)-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)but-2-enamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (E)-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)but-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. The exact molecular targets and pathways involved can vary depending on the specific application and biological context.

Comparison with Similar Compounds

(E)-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)but-2-enamide can be compared with other similar compounds that feature pyrazole rings, tetrahydropyran moieties, or butenamide groups. Some similar compounds include:

    Pyrazole Derivatives: Compounds with similar pyrazole rings but different substituents.

    Tetrahydropyran Derivatives: Compounds with tetrahydropyran moieties but different functional groups.

    Butenamide Derivatives: Compounds with butenamide groups but different ring systems.

The uniqueness of this compound lies in its specific combination of these functional groups, which can impart unique chemical and biological properties.

Properties

IUPAC Name

(E)-N-[1-(oxan-4-ylmethyl)pyrazol-4-yl]but-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O2/c1-2-3-13(17)15-12-8-14-16(10-12)9-11-4-6-18-7-5-11/h2-3,8,10-11H,4-7,9H2,1H3,(H,15,17)/b3-2+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMRBRNBDBRVHQL-NSCUHMNNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC(=O)NC1=CN(N=C1)CC2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/C(=O)NC1=CN(N=C1)CC2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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